molecular formula C21H21N3O3S B4361745 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE

2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B4361745
M. Wt: 395.5 g/mol
InChI Key: PSNMXDXLFJALAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, a cyclopropyl group, and an ethoxyphenylacetamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the cyclopropyl group and the ethoxyphenylacetamide moiety. Common reagents used in these reactions include cyclopropylamine, ethyl 4-ethoxybenzoate, and thiourea. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazolinones.

Scientific Research Applications

2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes, while the cyclopropyl group enhances its binding affinity. The ethoxyphenylacetamide moiety contributes to its overall stability and solubility. These interactions result in the modulation of various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
  • 2-[(3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
  • 2-[(3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Uniqueness

Compared to similar compounds, 2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE is unique due to the presence of the cyclopropyl group, which enhances its binding affinity and biological activity. Additionally, the ethoxyphenylacetamide moiety provides improved solubility and stability, making it a more versatile compound for various applications.

Properties

IUPAC Name

2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-27-16-11-7-14(8-12-16)22-19(25)13-28-21-23-18-6-4-3-5-17(18)20(26)24(21)15-9-10-15/h3-8,11-12,15H,2,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNMXDXLFJALAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N~1~-(4-ETHOXYPHENYL)ACETAMIDE

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